molecular formula C13H17N2O9P B134763 5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid CAS No. 126706-34-1

5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid

Cat. No.: B134763
CAS No.: 126706-34-1
M. Wt: 376.26 g/mol
InChI Key: AGPXAGRDCOKQID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid, commonly known as CPPene, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPPene belongs to the class of pyrrolidine-2,4-dicarboxylic acid derivatives and has been found to exhibit neuroprotective and anti-inflammatory properties.

Mechanism of Action

CPPene exerts its neuroprotective effects by inhibiting the activity of CaMKII, which is involved in the phosphorylation of various proteins that are important for neuronal survival and plasticity. CaMKII has been implicated in the pathogenesis of various neurological disorders such as Alzheimer's disease and stroke. CPPene binds to the catalytic domain of CaMKII and inhibits its activity by preventing the autophosphorylation of the enzyme. This results in the reduction of neuronal excitotoxicity and oxidative stress, which are the major contributors to neuronal damage in various neurological disorders.
Biochemical and Physiological Effects:
CPPene has been found to exhibit various biochemical and physiological effects in vitro and in vivo. CPPene has been shown to reduce oxidative stress and inflammation in neuronal cells by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. CPPene has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that is important for neuronal survival and plasticity. In addition, CPPene has been shown to improve cognitive function and reduce neuronal damage in animal models of neurological disorders such as Alzheimer's disease and stroke.

Advantages and Limitations for Lab Experiments

CPPene has several advantages for lab experiments. CPPene is a synthetic compound that can be easily synthesized in large quantities and is relatively stable under normal laboratory conditions. CPPene has been extensively studied for its potential therapeutic applications in various neurological disorders, which makes it an attractive candidate for further research. However, there are also some limitations to using CPPene in lab experiments. CPPene has not been extensively studied in humans, and its safety and efficacy in humans are not well established. In addition, CPPene may have off-target effects that could interfere with the interpretation of experimental results.

Future Directions

There are several future directions for research on CPPene. One direction is to further investigate the potential therapeutic applications of CPPene in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. Another direction is to study the safety and efficacy of CPPene in humans, which could lead to the development of new therapies for neurological disorders. Additionally, future research could focus on the development of new derivatives of CPPene that have improved pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

CPPene can be synthesized by the reaction of 3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridine-4-carboxylic acid with pyrrolidine-2,4-dicarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is typically carried out at room temperature for several hours. After the reaction is complete, the product is purified by column chromatography or recrystallization.

Scientific Research Applications

CPPene has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. CPPene has been found to exhibit neuroprotective properties by inhibiting the activity of an enzyme called calcium/calmodulin-dependent protein kinase II (CaMKII), which is involved in the regulation of neuronal plasticity and survival. CPPene has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).

Properties

126706-34-1

Molecular Formula

C13H17N2O9P

Molecular Weight

376.26 g/mol

IUPAC Name

5-[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid

InChI

InChI=1S/C13H17N2O9P/c1-5-11(16)9(6(3-14-5)4-24-25(21,22)23)10-7(12(17)18)2-8(15-10)13(19)20/h3,7-8,10,15-16H,2,4H2,1H3,(H,17,18)(H,19,20)(H2,21,22,23)

InChI Key

AGPXAGRDCOKQID-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)C(=O)O)COP(=O)(O)O

Canonical SMILES

CC1=NC=C(C(=C1O)C2C(CC(N2)C(=O)O)C(=O)O)COP(=O)(O)O

synonyms

4,4-dicarboxy-5-(pyridoxyl-5'-phosphate)proline

Origin of Product

United States

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